3-Fluoro-5-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of aniline, characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of 3-Fluoro-5-phenylaniline often employs large-scale chemical processes that ensure high purity and yield. The nitration-reduction pathway is a widely used method, where a nitro group is introduced into the benzene ring, followed by reduction to form the aniline derivative . This method is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Fluoro-5-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism by which 3-Fluoro-5-phenylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s reactivity and binding affinity to various biological targets . This modulation can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
3-Fluoroaniline: Similar structure but lacks the phenyl group, resulting in different chemical properties.
5-Phenylaniline: Lacks the fluorine atom, affecting its reactivity and applications.
Fluorinated Phenylalanines: These compounds have similar fluorine substitution but differ in their amino acid backbone.
Uniqueness: 3-Fluoro-5-phenylaniline’s unique combination of a fluorine atom and a phenyl group on the aniline ring gives it distinct chemical properties, such as enhanced stability and reactivity. This makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVVKXNPEDTXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.